(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one
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Overview
Description
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one is an organic compound with a complex structure that includes a hydroxyphenyl group and two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to a catalytic hydrogenation process to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Reactants: 2-hydroxyacetophenone and benzaldehyde
Catalyst: Palladium on carbon
Solvent: Ethanol
Temperature: Controlled to maintain optimal reaction rates
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of (3S)-3-(2-oxophenyl)-1,3-diphenylpropan-1-one.
Reduction: Formation of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-ol.
Substitution: Formation of brominated derivatives of the compound.
Scientific Research Applications
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-hydroxyphenyl)benzoxazole
- (2-hydroxyphenyl)benzothiazole
- (2-hydroxyphenyl)benzimidazole
Uniqueness
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one is unique due to its specific structural configuration and the presence of both hydroxyphenyl and diphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAPBMBVZHFQT-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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